Dehydrodiisoeugenol
CAS No.: 2680-81-1
Cat. No.: VC21336116
Molecular Formula: C20H22O4
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2680-81-1 |
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Molecular Formula | C20H22O4 |
Molecular Weight | 326.4 g/mol |
IUPAC Name | 2-methoxy-4-[7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol |
Standard InChI | InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+ |
Standard InChI Key | ITDOFWOJEDZPCF-AATRIKPKSA-N |
Isomeric SMILES | C/C=C/C1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |
SMILES | CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |
Canonical SMILES | CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |
Chemical Properties and Structure
Dehydrodiisoeugenol (C₂₀H₂₂O₄) is a neolignan with a molecular weight of 326.39 g/mol and is also known as licarin A . It exists as a colorless crystal with a melting point of 132-133°C and possesses an intense aroma . The compound has limited solubility in water but dissolves well in organic solvents such as ethyl acetate and dichloromethane .
The structure of dehydrodiisoeugenol contains phenolic hydroxyl groups that contribute to its biological activities, particularly its anti-oxidant properties. Its chemical name according to IUPAC nomenclature is 4-(4-hydroxy-3-methoxyphenyl)-2-(3-methoxy-4-hydroxyphenyl)-7-propeny-2,3-dihydrobenzofuran . The canonical SMILES notation for dehydrodiisoeugenol is OC1=CC=C(C2OC3=C(OC)C=C(/C=C/C)C=C3C2C)C=C1OC .
Natural Sources
Dehydrodiisoeugenol is naturally found in more than 17 plant species across different families including Aristolochiaceae, Lauraceae, Magnoliaceae, and Piperaceae . The compound is notably present in Myristica fragrans Houtt (nutmeg), where it exists as one of the major neolignanoids . The concentration of dehydrodiisoeugenol varies significantly depending on the plant species, ranging from 0.08 to 0.53 mg/g of plant material .
Synthesis Methods
Due to the relatively low yield of dehydrodiisoeugenol extraction from natural sources, various synthesis methods have been developed to obtain significant quantities of this compound. These methods can be broadly categorized into classical chemical synthesis and biocatalytic approaches.
Classical Chemical Synthesis
Classical chemical synthesis typically involves the oxidative dimerization of isoeugenol (IE) using various catalysts. Several methods have been developed over the years with different yields, as summarized in Table 1.
Table 1: Classical Chemical Synthesis Methods for Dehydrodiisoeugenol
The reaction mechanism for the oxidative dimerization of isoeugenol involves the formation of radical intermediates that subsequently undergo coupling to form dehydrodiisoeugenol .
Horseradish Peroxidase Method
Horseradish peroxidase (HRP) in combination with hydrogen peroxide (H₂O₂) has been used for the enzymatic synthesis of dehydrodiisoeugenol from isoeugenol. This biocatalytic approach offers several advantages including milder reaction conditions and potentially higher stereoselectivity.
Table 2: Horseradish Peroxidase Synthesis Methods for Dehydrodiisoeugenol
Nascimento et al. achieved a remarkable 99% yield of dehydrodiisoeugenol using the HRP-H₂O₂ system and were able to isolate both enantiomers of the compound .
Plant Cell Culture
Dehydrodiisoeugenol can also be synthesized using plant cell cultures. Nine different plant cell cultures or calli have been tested for this purpose, including Medicago sativa, Phaseolus vulgaris, Mamilaria huitzilopochtli, Psacalium composite, Cucumis melo, Prunus serotina, Bovardia ternifolia, Coriandrum sativum, and Dacus carota .
Among these, Bovardia ternifolia produced the highest yield of dehydrodiisoeugenol (23%). This yield was further improved to 77% when B. ternifolia was cultivated under nutritional stress conditions and in the presence of H₂O₂ .
Biological Activities
Dehydrodiisoeugenol exhibits a wide range of biological activities that make it a promising candidate for pharmaceutical development. These activities include anti-oxidant, anti-parasitic, anti-bacterial, anticancer, and anti-inflammatory effects.
Anti-oxidant Activity
The anti-oxidant properties of dehydrodiisoeugenol have been evaluated using various assays including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis-3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays.
In DPPH assays, dehydrodiisoeugenol has demonstrated varying levels of activity with IC₅₀ values ranging from 0.075 mM to 5.320 mM . Some studies have reported only weak anti-DPPH radical activity for this compound .
In contrast, dehydrodiisoeugenol has shown high ABTS radical scavenging activities with IC₅₀ values of 8.43 µg/mL and 12.3 µM . Additionally, the compound exhibits relatively high hydroxyl radical scavenging activity, although it has no effect on superoxide radicals .
The anti-oxidant activity of dehydrodiisoeugenol is attributed to its structural features:
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The presence of an OH group at C(4) that is important for anti-oxidant activity
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The methoxy group at C(4) in ring C, which affects its ABTS cation radical-scavenging activity
Anti-parasitic Activity
Dehydrodiisoeugenol has demonstrated significant anti-parasitic activity against several organisms including Trypanosoma cruzi, Leishmania amazonensis, and Schistosoma mansoni.
Against T. cruzi, the causative agent of Chagas disease, the (-)-dehydrodiisoeugenol enantiomer showed the highest activity with an IC₅₀ of 23.46 μg/mL, while (+)-dehydrodiisoeugenol had a lower effect (IC₅₀ = 87.73 μg/mL), and the racemic mixture exhibited the lowest activity (IC₅₀ = 127.17 μg/mL) .
For L. amazonensis, dehydrodiisoeugenol demonstrated activity against promastigote forms with an IC₅₀ of 9.59 µg/mL, inducing apoptosis. It was also active against intracellular amastigotes in murine macrophages with an EC₅₀ of 4.71 µg/mL, showing better activity than the reference drug meglumine antimoniate (EC₅₀ = A216.2 µg/mL) .
Against S. mansoni, the racemic mixture of dehydrodiisoeugenol displayed the best activity against adult worms (LC₅₀ = 53.57 µM) . Oral administration of 400 mg/kg of dehydrodiisoeugenol to mice infected with S. mansoni reduced worm burden by 50% and decreased the number of immature eggs by 50-60% .
Anti-bacterial Activity
Dehydrodiisoeugenol has shown antibacterial properties against various microorganisms. Its activity against rapidly growing mycobacteria has been particularly noteworthy . The compound can inhibit both planktonic growth and biofilm formation of certain bacterial species .
Anticancer Activity
Dehydrodiisoeugenol has demonstrated anticancer activity against various cancer cell lines, including:
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Human leukemia cell lines (CCRF-CEM): The compound inhibited cell growth with IC₅₀ values ranging from 4.3 to 22.4 µg/mL and induced apoptosis as determined by flow cytometric analysis .
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Human colorectal cancer cell lines (HCT116 and SW620): Dehydrodiisoeugenol inhibited cell growth with IC₅₀ values of 54.32 and 46.74 µM, respectively. The compound inhibited cancer cell growth by inducing cell cycle arrest and autophagy .
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Human tumor cell lines (PC3, LNCaP, and Hela): Dehydrodiisoeugenol showed cytotoxic activity with IC₅₀ values of 2.0, 1.6, and 10.0 µM, respectively. This compound inhibited in vitro phospholipase Cγ1 (IC₅₀ value = 15.8 µM), which plays an essential role in the proliferation and progression of human cancer .
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Human lung cancer cell lines (NCI-H23 and A549): Dehydrodiisoeugenol induced autophagy and its association with apoptosis .
Anti-inflammatory Activity
Dehydrodiisoeugenol exhibits anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-stimulated nuclear factor kappa B (NF-κB) activation and cyclooxygenase-2 (COX-2) gene expression in macrophages . This activity suggests potential applications in treating inflammatory conditions.
In a study examining dimeric compounds including dehydrodiisoeugenol, these compounds strongly inhibited LPS-induced inflammatory cytokines such as IL-1β, TNF-α, mouse neutrophil chemoattractant KC, and cyclooxygenase (COX)-2 expressions .
Pharmacokinetics
The pharmacokinetic properties of dehydrodiisoeugenol have been studied to understand its absorption, distribution, metabolism, and excretion in biological systems.
Absorption and Distribution
Dehydrodiisoeugenol can cross the blood-brain barrier (BBB) rapidly, as evidenced by its apparent permeability coefficient (Papp) of 1.87 × 10⁻⁶ cm/s . The primary transport mechanism for dehydrodiisoeugenol across the BBB is passive diffusion .
The compound shows a distribution half-life (t₁/₂α) of 26.8 ± 0.4 min and an elimination half-life (t₁/₂β) of 389.1 ± 76.3 min . The volume of distribution in the central compartment (Vc) is 0.197 ± 0.003 mg/(μg/mL) . These data suggest that dehydrodiisoeugenol is quickly absorbed and well distributed throughout the body.
Table 3: Pharmacokinetic Parameters of Dehydrodiisoeugenol in Rats After Intravenous Administration (40 mg/kg)
Parameter | Plasma | Hippocampus | Striatum | Hypothalamus | Cerebellum | Brainstem | Cortex |
---|---|---|---|---|---|---|---|
AUC₀-∞ (μg·min/mL)* | 2264 ± 152 | 10218 ± 709 | 11246 ± 675 | 9814 ± 490 | 10702 ± 780 | 10058 ± 650 | 11078 ± 980 |
t₁/₂α (min) | 26.8 ± 0.4 | - | - | - | - | - | - |
t₁/₂β (min) | 389.1 ± 76.3 | - | - | - | - | - | - |
CL (mL/min/kg) | 16.8 ± 1.0 | - | - | - | - | - | - |
Vc (L/kg) | 0.197 ± 0.003 | - | - | - | - | - | - |
*Units for cerebral nuclei are μg·min/g (based on data from search results)
Metabolism and Excretion
Dehydrodiisoeugenol undergoes demethylation and a ring-opening reaction in vivo after administration to rats . The main metabolites identified are M1 and M2, which result from these metabolic transformations .
Regarding excretion, studies on the elimination of dehydrodiisoeugenol and its metabolites after intravenous and intragastric administration to rats have shown that the amount excreted is higher in feces than in urine. This suggests that dehydrodiisoeugenol and its metabolites are eliminated primarily through the fecal route .
Analytical Methods for Dehydrodiisoeugenol Quantification
Several analytical methods have been developed for the quantification of dehydrodiisoeugenol in biological samples, particularly in rat cerebral nuclei for distribution studies.
RP-HPLC-DAD Method
A reverse-phase high-performance liquid chromatography with diode array detection (RP-HPLC-DAD) method has been established for quantifying dehydrodiisoeugenol in rat cerebral nuclei . The assay procedure involves one-step extraction of dehydrodiisoeugenol and daidzein (used as an internal standard) from rat plasma and various cerebral nuclei with ethyl acetate.
Chromatographic separation is performed on a Diamonsil™ODS C18 column with methanol-water (81:19, v/v) as the mobile phase. The UV absorbance is measured at a wavelength of 270 nm . This method has been proven to be precise and accurate, with correlation coefficients of ≥0.9971 across the linearity ranges in plasma and each cerebral nucleus sample .
LC-MS/MS Method
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has also been developed for the quantification of dehydrodiisoeugenol in rat cerebral nuclei . This method utilizes a C18 column with methanol-water containing 0.1% formic acid (81:19, v/v) as the mobile phase.
Detection of dehydrodiisoeugenol is performed on a positive electrospray ionization source using a triple quadrupole mass spectrometer. Dehydrodiisoeugenol and daidzein are monitored at m/z 327.2→188.0 and m/z 255.0→199.2, respectively, in multiple reaction monitoring mode .
This method enables the quantification of dehydrodiisoeugenol in various brain areas, including cortex, hippocampus, striatum, hypothalamus, cerebellum, and brainstem, with high specificity, precision, accuracy, and recovery .
Table 4: Calibration Curves and Linear Ranges for Dehydrodiisoeugenol in Different Samples
Sample | Calibration Curve | r² | Linear Range (μg/mL) |
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Plasma | y = 1.5501x + 0.0719 | 0.9940 | 0.05-2.0 |
Hippocampus | y = 1.2178x + 0.0420 | 0.9948 | 0.05-1.0 |
Striatum | y = 2.1454x − 0.1719 | 0.9956 | 0.10-2.0 |
Cortex | y = 1.7553x + 0.1834 | 0.9908 | 2.00-32 |
Cerebellum | y = 1.5364x + 0.0358 | 0.9972 | 1.00-20 |
Brainstem | y = 1.5864x + 0.3528 | 0.9944 | 0.50-12 |
Hypothalamus | y = 1.6004x + 0.0800 | 0.9948 | 0.05-1.5 |
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